EGFR Tyrosine Kinase Inhibitory Potency (Cell-Free Assay) Relative to Clinical EGFR Inhibitors
In cell-free EGFR tyrosine kinase assays, the target compound (reported synonymously as PD153035) demonstrates an inhibition constant (Ki) of 5.2 pM and an IC50 of 29 pM [1]. When compared to clinical-stage EGFR inhibitors using cross-study data, the compound is approximately 10- to 100-fold more potent than erlotinib (IC50 ~2 nM) and gefitinib (IC50 ~33 nM) against wild-type EGFR in comparable cell-free kinase assays [2]. This sub-nanomolar potency places the compound among the most intrinsically potent ATP-competitive EGFR inhibitors characterized to date and makes it a preferred reference inhibitor for biochemical assays requiring maximal EGFR inhibition at low compound concentrations.
| Evidence Dimension | In vitro EGFR tyrosine kinase inhibitory activity (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 5.2 pM; IC50 = 29 pM |
| Comparator Or Baseline | Erlotinib (IC50 ~2 nM); Gefitinib (IC50 ~33 nM) |
| Quantified Difference | ~10- to 100-fold greater biochemical potency than clinical EGFR inhibitors |
| Conditions | Cell-free EGFR tyrosine kinase assay, ATP-competitive conditions |
Why This Matters
The 10- to 100-fold greater intrinsic biochemical potency enables the use of lower compound concentrations in mechanistic studies, reducing the risk of off-target kinase inhibition that occurs at micromolar concentrations with less potent EGFR inhibitors.
- [1] Bertin Bioreagent. PD 153035 - Biochemicals (CAT N°: 18080). 2024. View Source
- [2] Moyer JD, Barbacci EG, Iwata KK, et al. Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Res. 1997;57(21):4838-4848. View Source
